2,4-Bis(benzyloxy)-5-isopropenylbenzoic acid
Overview
Description
2,4-Bis(benzyloxy)-5-isopropenylbenzoic acid is an organic compound with a complex structure that includes benzyloxy and isopropenyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(benzyloxy)-5-isopropenylbenzoic acid typically involves the alkylation of 2,4-dihydroxybenzoic acid with benzyl bromide to form 2,4-bis(benzyloxy)benzoic acid. This intermediate is then subjected to further reactions to introduce the isopropenyl group at the 5-position. The reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) to facilitate the alkylation and subsequent functionalization steps .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(benzyloxy)-5-isopropenylbenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The isopropenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzyloxy groups can be reduced to hydroxyl groups under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Products include 2,4-bis(benzyloxy)-5-formylbenzoic acid or 2,4-bis(benzyloxy)-5-carboxybenzoic acid.
Reduction: Products include 2,4-dihydroxy-5-isopropenylbenzoic acid.
Substitution: Products vary depending on the substituent introduced, such as 2,4-bis(benzyloxy)-5-nitrobenzoic acid.
Scientific Research Applications
2,4-Bis(benzyloxy)-5-isopropenylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2,4-Bis(benzyloxy)-5-isopropenylbenzoic acid involves its interaction with specific molecular targets. The benzyloxy groups can participate in hydrogen bonding and π-π interactions, while the isopropenyl group can undergo polymerization reactions. These interactions and reactions contribute to the compound’s effects in various applications .
Comparison with Similar Compounds
Similar Compounds
2,4-Bis(benzyloxy)benzoic acid: Lacks the isopropenyl group, resulting in different reactivity and applications.
2,4-Bis(benzyloxy)-5-methylbenzoic acid:
Uniqueness
2,4-Bis(benzyloxy)-5-isopropenylbenzoic acid is unique due to the presence of both benzyloxy and isopropenyl groups, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in research and industrial settings .
Properties
IUPAC Name |
2,4-bis(phenylmethoxy)-5-prop-1-en-2-ylbenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O4/c1-17(2)20-13-21(24(25)26)23(28-16-19-11-7-4-8-12-19)14-22(20)27-15-18-9-5-3-6-10-18/h3-14H,1,15-16H2,2H3,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GADYYKPUHQGBOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC(=C(C=C1OCC2=CC=CC=C2)OCC3=CC=CC=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401211399 | |
Record name | 5-(1-Methylethenyl)-2,4-bis(phenylmethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401211399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
912545-09-6 | |
Record name | 5-(1-Methylethenyl)-2,4-bis(phenylmethoxy)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=912545-09-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(1-Methylethenyl)-2,4-bis(phenylmethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401211399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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